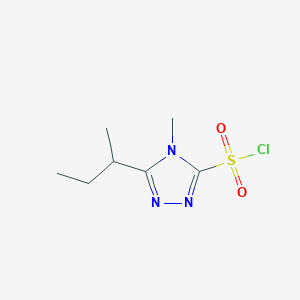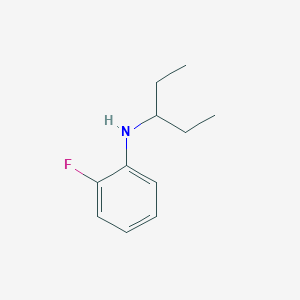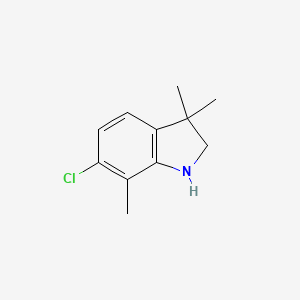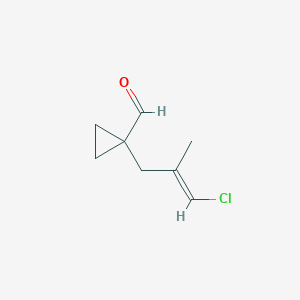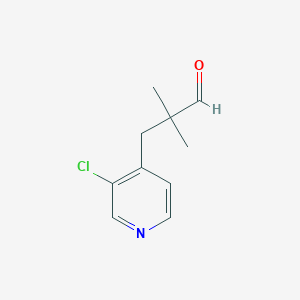![molecular formula C10H9FN2O2 B15272541 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom, a prop-2-yn-1-yl group, and a carboxylic acid functional group. These features make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2-amino-3-hydroxypyridine, which is then fluorinated using diazotization with sodium nitrite in hydrofluoric acid solution . The resulting fluorinated intermediate is then subjected to further reactions to introduce the methyl(prop-2-yn-1-yl)amino group and the carboxylic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the prop-2-yn-1-yl group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine-4-carboxylic acid: Similar structure but lacks the methyl(prop-2-yn-1-yl)amino group.
3-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the fluorine atom and the prop-2-yn-1-yl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9FN2O2 |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
3-fluoro-2-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-3-6-13(2)9-8(11)7(10(14)15)4-5-12-9/h1,4-5H,6H2,2H3,(H,14,15) |
Clé InChI |
GRXXBXCPNZMDKM-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)C1=NC=CC(=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


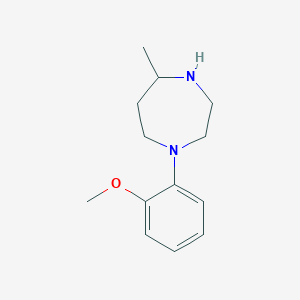
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)



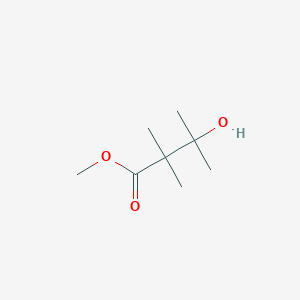
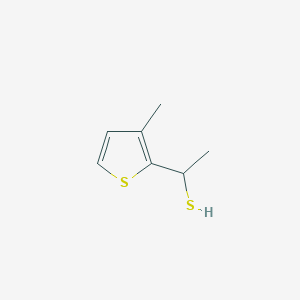
![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

